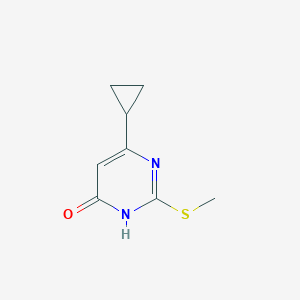

6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one

Overview

Description

“6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that it shares some structural similarities with Cyprodinil, a systemic, broad-spectrum fungicide1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one”. However, the synthesis of similar compounds often involves reactions between appropriate precursors under controlled conditions2.Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including NMR, IR, and mass spectrometry. Unfortunately, I couldn’t find specific data on the molecular structure of “6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one”.Chemical Reactions Analysis

The chemical reactions involving “6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one” would depend on the conditions and reagents present. Without specific context, it’s challenging to provide an analysis of its chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes like melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find specific data on the physical and chemical properties of “6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one”.Scientific Research Applications

Synthesis and Chemical Transformations

6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one serves as a versatile intermediate in the synthesis of various heterocyclic compounds due to its reactive thioether and pyrimidinone functionalities. For instance, the compound has been employed in the synthesis of novel pyrido[4,3-d]pyrimidin-4(3H)-ones through cyclocondensation reactions, showcasing its utility in creating complex molecular architectures with potential biological activities (Ren et al., 2014). Similarly, it has been utilized in the development of new pyrimido[4,5-b]quinolines, highlighting its role in generating compounds with potential antitumor properties (Insuasty et al., 2013).

Antimicrobial Applications

The antimicrobial potential of derivatives of 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one has been explored in various studies. For example, compounds synthesized from this scaffold have shown significant antimicrobial activity, which is valuable for the development of new antimicrobial agents (El‐Wahab et al., 2015). Additionally, novel pyrimido[4,5-b]quinolin derivatives synthesized using 6-amino-2-(methylthio)pyrimidin-4(3H)-one have demonstrated antifungal properties, further underlining the compound's relevance in addressing microbial resistance (Araghi et al., 2020).

Applications in Material Science

The compound has also found applications in material science, particularly in the development of antimicrobial coatings. For instance, pyrimidine derivatives based on 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one have been incorporated into polyurethane varnishes and printing ink pastes, showing effective antimicrobial effects, which is crucial for enhancing the durability and hygiene of coated surfaces and printed materials (El‐Wahab et al., 2015).

Catalysis and Green Chemistry

Furthermore, the compound's derivatives have been synthesized using green chemistry approaches, such as solvent-free conditions and nanocatalysts, exemplifying the role of 6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one in promoting environmentally friendly chemical processes (Mohsenimehr et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. Unfortunately, I couldn’t find specific information on the safety and hazards of “6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one”.

Future Directions

The future directions for research on “6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one” could include further exploration of its synthesis, properties, and potential applications. However, without more specific information, it’s difficult to provide detailed suggestions.

Please note that the information available is limited and further research may be required to provide a more comprehensive analysis.

properties

IUPAC Name |

4-cyclopropyl-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-12-8-9-6(5-2-3-5)4-7(11)10-8/h4-5H,2-3H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDADHOSBOXQTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropyl-2-(methylthio)pyrimidin-4(3H)-one | |

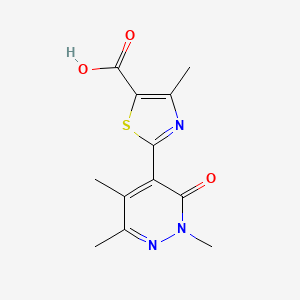

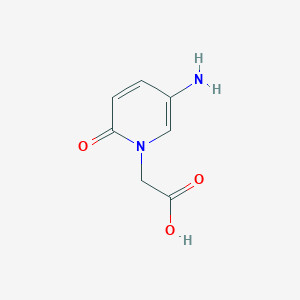

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)